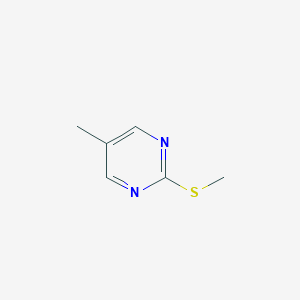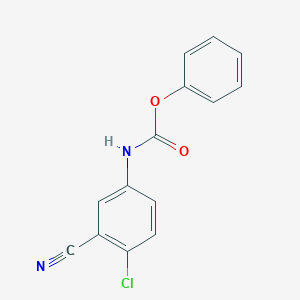
5-Methyl-2-(methylthio)pyrimidine
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 5-Methyl-2-(methylthio)pyrimidine and related derivatives involves several chemical pathways. One notable method includes the Atwal-Biginelli cyclocondensation reaction, which is utilized to synthesize a mixture of alkyl 1,4-dihydro-2-methylthio-4,4,6-trisubstituted pyrimidine-5-carboxylate and its tautomeric isomer. This synthesis process leverages the reactivity of S-methylisothiourea hemisulfate salt with 2-(gem-disubstituted)methylene-3-oxoesters, accessible through the Lehnert procedure for Knoevenagel-type condensation (Nishimura et al., 2011).
Molecular Structure Analysis
The molecular and electronic structure of derivatives, such as 4,6-dichloro-2-(methylsulfonyl)pyrimidine synthesized from 5-Methyl-2-(methylthio)pyrimidine, has been elucidated through spectroscopic studies and Density Functional Theory (DFT) calculations. These studies provide insights into the compound's vibrational modes and potential energy distribution, enhancing the understanding of its molecular structure (Krishna Murthy et al., 2019).
Chemical Reactions and Properties
The chemical reactivity and properties of 5-Methyl-2-(methylthio)pyrimidine derivatives have been explored through various synthetic routes. For example, reactions involving thiouronium salts with (ethoxymethylidene)malononitrile and [bis(methylthio)methylidene]malononitrile have led to the formation of highly substituted pyrimidines and fused-heterocycle derivatives, showcasing the compound's versatile chemical behavior (Masquelin et al., 1998).
Physical Properties Analysis
The physical properties, including solubility, melting point, and crystal structure, are crucial for understanding the behavior of 5-Methyl-2-(methylthio)pyrimidine in various environments. The compound's solid-state crystal structure features interactions such as C-H⋯O and π···π interactions, which are significant for its physical properties analysis. Studies employing single crystal X-ray diffraction have been instrumental in this regard (Krishna Murthy et al., 2019).
Chemical Properties Analysis
5-Methyl-2-(methylthio)pyrimidine exhibits a range of chemical properties, including reactivity towards various nucleophiles and electrophiles, which are essential for its application in synthetic chemistry. The compound's ability to undergo cyclocondensation reactions and its reactivity profile have been thoroughly investigated to understand its chemical properties better (Nishimura et al., 2011).
Applications De Recherche Scientifique
Synthetic Applications :
- Synthesis of Mercaptopurine and Pentaaza-as-Indacene Analogues : A method involving 7-methylthiopyrazolo[1,5-a]pyrimidines has been developed for synthesizing mercaptopurine and pentaaza-as-indacene analogues, demonstrating the synthetic potential of these compounds (Elgemeie et al., 1994).
- Synthesis of Thieno[2,3-d]pyrimidines : Intramolecular cyclisation of certain pyrimidine intermediates has been employed for synthesizing thieno[2,3-d]pyrimidines, a process with implications for drug discovery and the synthesis of new nitrogen-containing compounds (Clark et al., 1993).
- Butylaminolysis of Substituted Methoxy- and Methylthio-Pyrimidines : This process leads to the production of n- and t-butyl-aminopyrimidines, with the reactivity being affected by different substituents (Brown & Forster, 1966).
Medicinal Chemistry :
- Stability of DNA and RNA Structures : Methyl substitution in pyrimidines, such as in 5-Methyl-2-(methylthio)pyrimidine, increases DNA stability by enhancing base stacking and molecular stability (Sowers et al., 1987).
- Triple-Helix Formation : 5-methyl substitution in 2′-O-methyloligo(pyrimidine)nucleotides enhances the stability of triple-helices, especially at low salt concentrations, which is significant for nucleic acid-based therapeutics (Shimizu et al., 1994).
- Antitumor Properties : Certain pyrimidine derivatives exhibit potential antitumor properties and influence on DNA methylation, which is crucial for cancer research and therapy development (Grigoryan et al., 2012).
Materials Science :
- Pyrimidine-Based Antimicrobials : New antimicrobial additives based on pyrimidine derivatives have been synthesized and tested for their efficacy in surface coatings and printing ink pastes, showing promising antimicrobial effects (El‐Wahab et al., 2015).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
5-methyl-2-methylsulfanylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2S/c1-5-3-7-6(9-2)8-4-5/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMROJJZKKIPDRB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1)SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90595773 | |
| Record name | 5-Methyl-2-(methylsulfanyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90595773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-2-(methylthio)pyrimidine | |
CAS RN |
100114-24-7 | |
| Record name | 5-Methyl-2-(methylsulfanyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90595773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![1-O-[(2R,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl] 6-O-[[(2R,3S,4S,5R,6S)-3,4,5,6-tetrahydroxyoxan-2-yl]methyl] 2-methyl-4-(2-methyldec-1-en-4-yl)hexanedioate](/img/structure/B8565.png)

![9-Benzyl-7-(2-ethylsulfonylethyl)-8-hydroxy-1,3-dimethylpurino[7,8-a]pyrimidine-2,4,6-trione](/img/structure/B8567.png)





